8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3-methyl group and a 4-ethoxyphenylsulfonyl moiety. This compound belongs to a class of molecules explored for diverse therapeutic applications, including antimalarial, anticonvulsant, and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition . Its structural uniqueness lies in the sulfonyl-linked 4-ethoxyphenyl group, which confers distinct electronic and steric properties compared to other spirohydantoin derivatives.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-24-12-4-6-13(7-5-12)25(22,23)19-10-8-16(9-11-19)14(20)18(2)15(21)17-16/h4-7H,3,8-11H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWAQFLEBZFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The spirocyclic hydantoin core is synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with methylurea derivatives. This reaction proceeds under acidic conditions (HCl/EtOH, 60°C, 12 h), yielding the hydantoin ring system. Key parameters:
Spiroannulation via Intramolecular Cyclization
Spiroannulation introduces the piperidine ring through intramolecular cyclization of a linear diamine intermediate. A Mitsunobu reaction (DIAD, PPh₃, THF, 0°C → rt) facilitates this step, achieving 78% yield. Critical factors:
- Temperature gradient : Slow warming from 0°C to room temperature minimizes side products.
- Workup : Aqueous NaHCO₃ extraction removes byproducts.
Sulfonylation at N8: Introduction of the 4-Ethoxyphenylsulfonyl Group
Sulfonyl Chloride Preparation
4-Ethoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-ethoxyphenol (ClSO₃H, DCM, −10°C, 2 h). The crude product is purified by vacuum distillation (bp 112–115°C at 0.5 mmHg).
Coupling Reaction
The spiroamine intermediate reacts with 4-ethoxybenzenesulfonyl chloride under basic conditions:
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 eq)
- Temperature : 0°C → rt, 6 h
- Yield : 85–88%.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Equivalents of Base | 1.5–3.0 eq | 2.5 eq | Max 88% |
| Reaction Time | 2–8 h | 6 h | Plateau at 6 h |
| Solvent Polarity | DCM vs. THF | DCM | +12% yield |
Purification and Characterization
Flash Chromatography
Crude product is purified via silica gel chromatography (5% MeOH/DCM). Fractions are analyzed by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).
Recrystallization
Alternative purification uses acetonitrile/water (3:1) recrystallization, yielding needle-like crystals (mp 164–167°C).
Table 2: Comparative Purification Methods
| Method | Purity (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Flash Chromatography | 98.5 | 82 | Moderate |
| Recrystallization | 99.2 | 75 | High |
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.12 (s, 3H, NCH₃), 3.95–4.05 (m, 2H, OCH₂), 7.52 (d, J=8.8 Hz, 2H, ArH), 7.89 (d, J=8.8 Hz, 2H, ArH).
- IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
Catalyst Recovery
Tetrabutylammonium bromide (TBAB), used in sulfonylation, is recovered via aqueous extraction (85% recovery).
Yield Optimization
Table 3: Pilot-Scale Batch Data (10 kg Input)
| Step | Yield (%) | Purity (%) | Cycle Time (h) |
|---|---|---|---|
| Hydantoin Formation | 70 | 97 | 14 |
| Spiroannulation | 76 | 96 | 18 |
| Sulfonylation | 86 | 98 | 12 |
Challenges and Mitigation Strategies
Epimerization During Spiroannulation
The spiro carbon (C8) is prone to epimerization under basic conditions. Mitigation:
Sulfonate Hydrolysis
The 4-ethoxyphenylsulfonyl group hydrolyzes in acidic media. Solutions:
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times by 40% for cyclocondensation (8 h vs. 12 h batch).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution improves enantiomeric excess (ee >99%) for chiral intermediates.
Chemical Reactions Analysis
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It has been identified as a novel delta opioid receptor agonist, showing potential for the treatment of neurological and psychiatric disorders.
Biological Studies: The compound’s interaction with delta opioid receptors makes it a valuable tool for studying receptor signaling pathways and their physiological effects.
Pharmacological Research: Its efficacy in preclinical models of pain and inflammation suggests potential therapeutic applications in pain management.
Mechanism of Action
The mechanism of action of 8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding triggers a cascade of intracellular signaling events, primarily through G-protein coupled receptor pathways. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its analgesic effects without some of the adverse effects associated with other delta opioid receptor agonists .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity
- Target Compound: Features a 4-ethoxyphenylsulfonyl group at position 8 and a 3-methyl group.
- RS102221 : Contains a 4-trifluoromethylphenylsulfonamido group attached via a pentyl chain. The trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
- CWHM-123 (Antimalarial) : Substituted with a 5-chloro-2-hydroxybenzyl group and 3-ethyl-isopentyl chains. The chloro and hydroxy groups enhance antimalarial potency (IC₅₀ = 0.310 µM) .
- TRI-BE : An 8-benzyl derivative with simpler substitution. The benzyl group improves lipophilicity but may reduce target selectivity compared to sulfonamide derivatives .
Physicochemical Properties
Notes:
- Melting Points : Ethoxypropyl derivatives (e.g., compound 9) exhibit higher MPs (185–186°C) due to hydrogen bonding, whereas benzyl derivatives like TRI-BE are oils .
Antimalarial Activity
- CWHM-123/505: Chloro and hydroxy substituents on the benzyl group correlate with nanomolar IC₅₀ values against Plasmodium falciparum .
- Sulfonamide vs. Benzyl : Sulfonamide derivatives (e.g., target compound) may exhibit broader target engagement due to sulfonyl’s hydrogen-bonding capacity, but antimalarial data are lacking.
Anticonvulsant Activity
- Fluorophenoxyethyl Derivatives: Compounds like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione show MES seizure protection comparable to phenytoin. Sulfonamide groups (as in the target compound) may enhance CNS penetration .
HIF Prolyl Hydroxylase Inhibition
- Spirohydantoins : Optimized for pan-PHD inhibition (PHD1-3) with acidic substituents to reduce hERG toxicity. The target compound’s ethoxyphenylsulfonyl group may balance acidity and potency .
Biological Activity
The compound 8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro compound family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The presence of the ethoxyphenyl sulfonyl group is significant for its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
- Receptors : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
- DNA Intercalation : There is potential for interaction with DNA, affecting replication and transcription processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that triazaspiro compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell cycle kinases | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect.
Case Study 2: Anti-inflammatory Action
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.
Case Study 3: Antimicrobial Activity
The compound was tested against various bacterial strains using disk diffusion methods. It exhibited notable inhibitory zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Q & A
Q. How are conflicting biological activity data across studies reconciled?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Meta-Analysis : Compare structural analogs (see Table 1) to identify substituent-specific trends .
Table 1: Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
